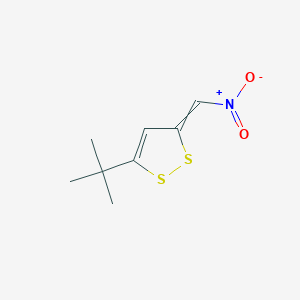
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole is an organic compound characterized by the presence of a tert-butyl group, a nitromethylidene group, and a 1,2-dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole typically involves the reaction of tert-butyl-substituted dithiole with nitromethane under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitromethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitromethylidene group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole involves its interaction with specific molecular targets and pathways. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-3-(methylidene)-3H-1,2-dithiole: Lacks the nitro group, leading to different reactivity and applications.
5-tert-Butyl-3-(nitromethyl)-3H-1,2-dithiole: Contains a nitromethyl group instead of nitromethylidene, affecting its chemical behavior.
Uniqueness
5-tert-Butyl-3-(nitromethylidene)-3H-1,2-dithiole is unique due to the presence of both the nitromethylidene group and the tert-butyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
40159-79-3 |
|---|---|
Molecular Formula |
C8H11NO2S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
3-tert-butyl-5-(nitromethylidene)dithiole |
InChI |
InChI=1S/C8H11NO2S2/c1-8(2,3)7-4-6(12-13-7)5-9(10)11/h4-5H,1-3H3 |
InChI Key |
XTIYNDLGPITCKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C[N+](=O)[O-])SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


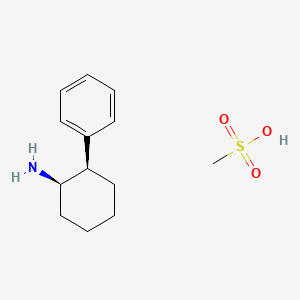
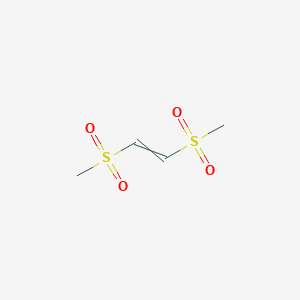
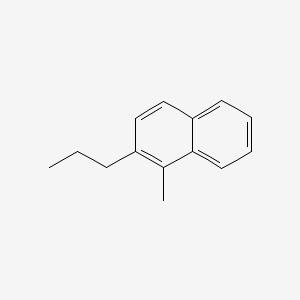
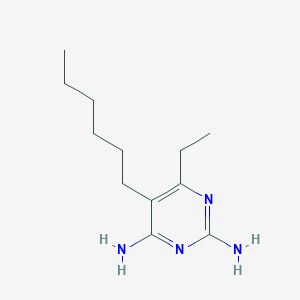
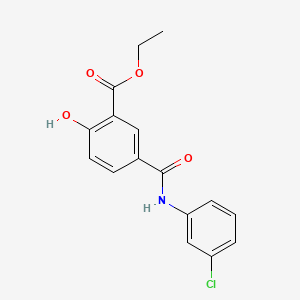

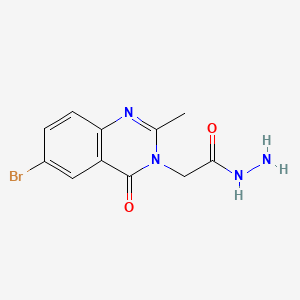
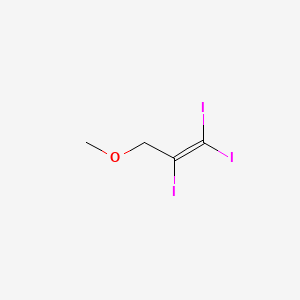
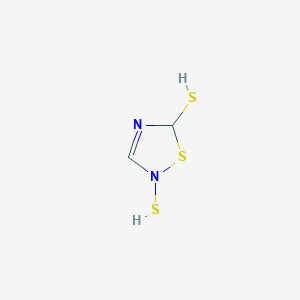
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic acid](/img/structure/B14665762.png)
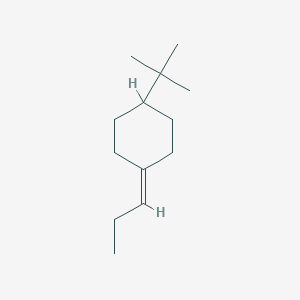
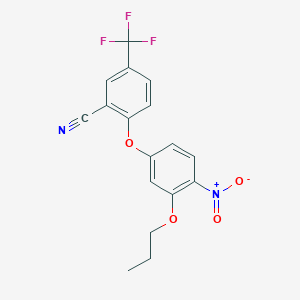
![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
